

Independent Verification of Dragmacidin D's Antiviral Activity: A Comparative Guide

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Compound of Interest

Compound Name: Dragmacidin D

Cat. No.: B1256499

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Executive Summary

Dragmacidin D, a bis-indole alkaloid isolated from marine sponges, has demonstrated antiviral activity against the feline leukemia virus (FeLV). However, independent verification of its efficacy against other significant viral pathogens, including Zika virus, dengue virus, and SARS-CoV-2, remains largely unexplored in publicly available research. This guide provides a comprehensive overview of the currently available data on **Dragmacidin D**'s antiviral properties and compares it with other marine-derived compounds that have shown activity against the aforementioned viruses. Detailed experimental protocols for relevant antiviral assays are also presented to facilitate further investigation into the therapeutic potential of **Dragmacidin D**.

Dragmacidin D: Antiviral Activity and Cytotoxicity

The primary evidence for **Dragmacidin D**'s antiviral activity comes from a study identifying its inhibitory effect on the replication of feline leukemia virus (FeLV), a gammaretrovirus.

Table 1: Antiviral Activity and Cytotoxicity of **Dragmacidin D**

Parameter	Virus	Cell Line	Result
Antiviral Activity	Feline Leukemia Virus (FeLV)	Not Specified in Abstract	Minimum Inhibitory Concentration (MIC): 6.25 µg/mL (11.7 µM) [1]
Cytotoxicity (IC50)	-	P388 (murine leukemia)	1.4 µg/mL (2.6 µM) [1]
-	A549 (human lung adenocarcinoma)	4.4 µg/mL (8.3 µM) [1]	

It is crucial to note that no peer-reviewed studies were identified that independently verify the anti-FeLV activity of **Dragmacidin D**, nor are there any published reports on its efficacy against Zika virus, dengue virus, or SARS-CoV-2.

Comparative Analysis: Other Marine-Derived Antiviral Compounds

While data on **Dragmacidin D** is limited, numerous other compounds derived from marine sponges and other marine organisms have demonstrated promising antiviral activity against Zika, dengue, and SARS-CoV-2. These compounds offer a valuable benchmark for contextualizing the potential of **Dragmacidin D**.

Table 2: Antiviral Activity of Selected Marine Natural Products against Zika, Dengue, and SARS-CoV-2

Compound	Source	Target Virus	Cell Line	IC50 / EC50
Esculetin	Marine Sponge (Axinella sp.)	SARS-CoV Mpro	Not Specified	IC50: 46 μ M[2]
Ilimaquinone	Marine Sponge	SARS-CoV-2 Mpro	Not Specified	-[2][3][4]
Aeruginosin 98B	Marine Sponge (Microcystis aeruginosa)	Serine Protease (potential host target for SARS-CoV-2)	Not Specified	-[2][3][4]
CMNPD6802	Marine Natural Product Database	Dengue Virus (NS1 protein)	In silico study	Docking Score: < -8.0 kcal/mol[5][6]
Various Compounds	Marine Fungus (Beauveria felina)	Zika Virus	Lung epithelial cells	7 compounds showed significant inhibition[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the independent verification of antiviral activity. The following are generalized protocols for assays commonly used to evaluate antiviral compounds against Zika, dengue, and SARS-CoV-2.

Plaque Reduction Neutralization Test (PRNT)

This assay is a gold standard for quantifying infectious virus particles.

- **Cell Seeding:** Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2, Vero for Zika and dengue) in 24-well plates and incubate until a confluent monolayer is formed.
- **Compound Dilution:** Prepare serial dilutions of the test compound (e.g., **Dragmacidin D**) in a virus diluent.

- **Virus-Compound Incubation:** Mix a standard concentration of the virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.
- **Infection:** Remove the cell culture medium and inoculate the cell monolayers with the virus-compound mixtures.
- **Adsorption:** Incubate for 1 hour at 37°C to allow for viral adsorption.
- **Overlay:** Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
- **Incubation:** Incubate the plates for 3-5 days, depending on the virus, to allow for plaque formation.
- **Staining and Counting:** Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
- **Data Analysis:** Calculate the 50% inhibitory concentration (IC₅₀) by determining the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced damage.

- **Cell Seeding:** Seed susceptible cells in 96-well plates.
- **Infection and Treatment:** Infect the cells with the virus at a specific multiplicity of infection (MOI) and simultaneously add serial dilutions of the test compound.
- **Incubation:** Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (typically 3-7 days).
- **Viability Assessment:** Measure cell viability using a colorimetric assay such as the MTT or MTS assay.

- **Data Analysis:** Determine the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced CPE.

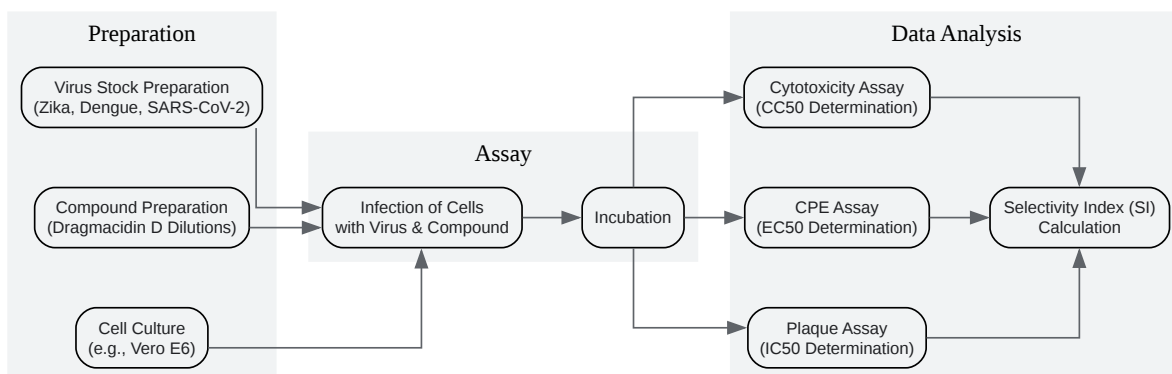
Cytotoxicity Assay

It is crucial to assess the toxicity of the compound to the host cells to ensure that the observed antiviral effect is not due to cell death.

- **Cell Seeding:** Seed the same cell line used in the antiviral assays in 96-well plates.
- **Compound Treatment:** Add serial dilutions of the test compound to the cells.
- **Incubation:** Incubate for the same duration as the antiviral assays.
- **Viability Assessment:** Measure cell viability using an appropriate assay (e.g., MTT, MTS, or CellTiter-Glo).
- **Data Analysis:** Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.
- **Selectivity Index (SI):** The SI is calculated as $CC50/IC50$ (or EC50). A higher SI value indicates a more favorable safety profile for the compound.

Visualizations

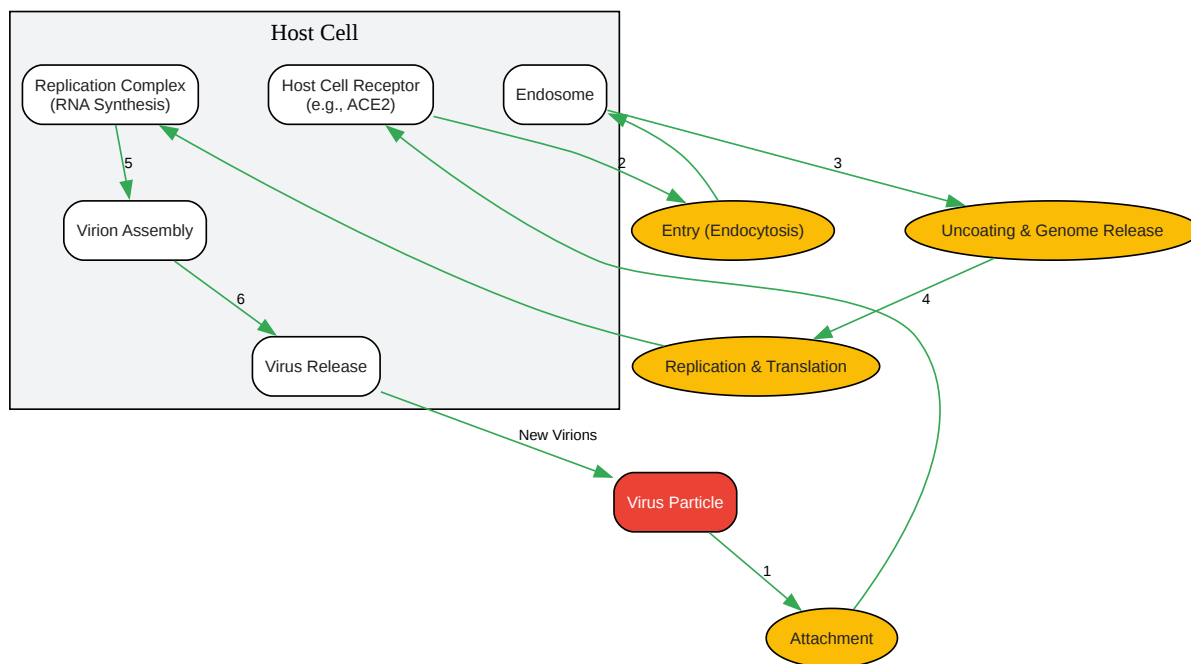
Experimental Workflow



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Caption: General workflow for in vitro antiviral activity screening.

Potential Viral Targets



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